Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block
Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block
An In-Depth Technical Guide to the Structure and Utility of N-Cbz-4-Piperidineacetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry. This six-membered heterocyclic amine is a structural motif present in a vast number of natural products and synthetic pharmaceuticals, including leading analgesics, antipsychotics, and antidepressants.[1] Its prevalence is due to the piperidine framework's ability to confer favorable pharmacological properties, such as enhanced membrane permeability, metabolic stability, and precise receptor binding affinity.[1]
Within the expansive toolkit of piperidine-based synthons, N-Cbz-4-piperidineacetic acid, also known as 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, has emerged as a particularly valuable intermediate.[1] Its strategic design, featuring a protected nitrogen and a reactive side chain, offers synthetic chemists a high degree of control for constructing complex molecular architectures. This guide provides an in-depth analysis of its structure, properties, synthesis, and critical role in drug development.
Part 1: Molecular Structure and Physicochemical Properties
The utility of N-Cbz-4-piperidineacetic acid is rooted in its unique trifunctional structure: a piperidine core, an N-linked Carbobenzyloxy (Cbz) protecting group, and a C4-linked acetic acid side chain.
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Piperidine Core : The saturated heterocyclic ring acts as a rigid scaffold, influencing the spatial orientation of its substituents. This conformationally constrained core is often key to achieving high-affinity interactions with biological targets.
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Acetic Acid Side Chain : The -CH₂COOH group at the 4-position provides a crucial synthetic handle. Its carboxylic acid functionality is readily converted into esters, amides, or other functional groups, making it an ideal attachment point for linking the piperidine scaffold to other pharmacophores or for creating drug-linker systems.[1]
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N-Cbz Protecting Group : The nitrogen atom is protected by a benzyloxycarbonyl group (Cbz or Z). This is a robust and widely used protecting group in peptide synthesis and organic chemistry, preventing the nucleophilic and basic piperidine nitrogen from engaging in unwanted side reactions during synthesis.[1][2]
Caption: Molecular structure of N-Cbz-4-piperidineacetic acid.
The molecule's key physicochemical properties are summarized below, providing essential data for experimental design and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | [3] |
| CAS Number | 63845-28-3 | [3][4][5] |
| Molecular Formula | C₁₅H₁₉NO₄ | [3][4] |
| Molecular Weight | 277.31 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Monoisotopic Mass | 277.13140809 Da | [3][6] |
| InChI Key | BUNUQMSIKUGVKD-UHFFFAOYSA-N | [1][4] |
Part 2: The Strategic Role of the N-Cbz Protecting Group
The choice of the Carbobenzyloxy (Cbz) group is a deliberate and strategic one, central to the molecule's utility.
Expertise & Experience: Causality Behind the Choice The Cbz group is not merely a placeholder; its properties are integral to multi-step synthetic campaigns.
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Robustness: It is stable to a wide range of reaction conditions, including mildly acidic or basic hydrolysis and many oxidizing or reducing agents, allowing for selective manipulation of other functional groups (like the C4-acetic acid) without premature deprotection.[7]
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Orthogonality: Its primary removal condition—catalytic hydrogenation (e.g., H₂ over Pd/C)—is orthogonal to many other common protecting groups (e.g., Boc, Fmoc), enabling complex, sequential deprotection strategies in the synthesis of advanced pharmaceutical intermediates.
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Mild Cleavage: Hydrogenolysis is exceptionally clean, producing the deprotected amine, toluene, and carbon dioxide as byproducts, which are volatile and easily removed, simplifying purification.
Caption: General workflow for N-Cbz deprotection via catalytic hydrogenation.
Part 3: Synthesis and Derivatization Protocols
Authoritative Grounding: A Validated Synthetic Pathway A common and effective route to N-Cbz-4-piperidineacetic acid starts from the commercially available N-Cbz-4-piperidone.[1][8] This pathway leverages well-established organophosphorus chemistry to build the acetic acid side chain.
Caption: Synthetic workflow from N-Cbz-4-piperidone.
Experimental Protocol: Synthesis via HWE Reaction
This protocol describes a representative, self-validating system for the synthesis.
Step 1: Horner-Wadsworth-Emmons Olefination
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
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Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Causality: The strong base (NaH) deprotonates the phosphonate ester to generate the reactive phosphoryl-stabilized carbanion (the HWE reagent). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
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Olefination: Re-cool the mixture to 0 °C. Add a solution of N-Cbz-4-piperidone (1.0 eq)[9] in anhydrous THF dropwise.
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Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (e.g., 30% EtOAc/Hexanes). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester intermediate.
Step 2: Reduction of the Alkene
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Catalyst Setup: Dissolve the crude intermediate from Step 1 in ethanol or methanol. Add palladium on carbon (Pd/C, 10 wt%, ~5 mol%).
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Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via balloon or Parr hydrogenator) at room temperature.
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Reaction & Filtration: Stir vigorously until TLC indicates complete consumption of the starting material. Trustworthiness: The hydrogenation selectively reduces the carbon-carbon double bond without cleaving the N-Cbz group under these conditions, demonstrating the robustness of the protecting group. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the saturated ester derivative.
Step 3: Saponification (Ester Hydrolysis)
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Hydrolysis: Dissolve the ester from Step 2 in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
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Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).
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Acidification & Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1N HCl. A white precipitate should form. Extract the product with dichloromethane or ethyl acetate (3x).
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Final Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Cbz-4-piperidineacetic acid as a solid.[4]
Part 4: Applications in Drug Development
N-Cbz-4-piperidineacetic acid is not an active pharmaceutical ingredient itself but a high-value precursor. Its dual functionality allows for its incorporation into a wide array of complex target molecules.
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Scaffold for GPCR Ligands: Many G-protein coupled receptor (GPCR) modulators utilize a piperidine core to orient key pharmacophoric elements for receptor binding. This intermediate provides a straightforward entry to such scaffolds.
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Synthesis of Enzyme Inhibitors: The acetic acid handle can be elaborated into functionalities that interact with the active sites of enzymes. For example, it can be used in the synthesis of protease or kinase inhibitors.
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Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the acetic acid moiety is a prime site for attaching linkers that connect the piperidine-containing molecule to an antibody or an E3 ligase-binding element.[1]
The strategic value lies in its ability to streamline the synthesis of novel chemical entities, accelerating the discovery and development timeline for new therapeutics.
References
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N-Cbz-4-piperidineacetic acid | C15H19NO4 | CID 1502086 - PubChem, NIH. [Link]
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N-Cbz-4-Piperidineacetic Acid | CAS 63845-28-3 | Chemical-Suppliers. [Link]
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N-cbz-4-piperidineacetic acid (C15H19NO4) - PubChemLite. [Link]
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A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - Molecules. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
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Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem. [Link]
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